molecular formula C31H30F3NO3S B2552397 4-(4-Methylphenyl)-1-[(4-methylphenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate CAS No. 84216-76-2

4-(4-Methylphenyl)-1-[(4-methylphenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate

Cat. No.: B2552397
CAS No.: 84216-76-2
M. Wt: 553.64
InChI Key: JRWMKFRIXASIJW-UHFFFAOYSA-M
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Description

This compound is a tetrahydroquinolinium salt featuring a cationic heterocyclic core substituted with aromatic groups and a trifluoromethanesulfonate (triflate) counterion. Key structural attributes include:

  • Core structure: A 5,6,7,8-tetrahydroquinolin-1-ium ring, which imparts partial aromaticity and cationic character.
  • Substituents:
    • Two 4-methylphenyl (para-tolyl) groups at positions 1 and 2.
    • A phenyl group at position 2.
  • Counterion: Trifluoromethanesulfonate (CF₃SO₃⁻), a highly stable and weakly coordinating anion that enhances solubility in polar solvents .

Properties

IUPAC Name

4-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N.CHF3O3S/c1-22-12-16-24(17-13-22)21-31-29-11-7-6-10-27(29)28(25-18-14-23(2)15-19-25)20-30(31)26-8-4-3-5-9-26;2-1(3,4)8(5,6)7/h3-5,8-9,12-20H,6-7,10-11,21H2,1-2H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWMKFRIXASIJW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C[N+]2=C(C=C(C3=C2CCCC3)C4=CC=C(C=C4)C)C5=CC=CC=C5.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-Methylphenyl)-1-[(4-methylphenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate (CAS No. 84216-76-2) is a complex organic molecule with potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydroquinoline core substituted with methyl and phenyl groups, contributing to its unique chemical properties. The trifluoromethanesulfonate group enhances solubility and bioavailability.

Chemical Formula: C31H30F3NO3S
Molecular Weight: 553.635 g/mol

Antimicrobial Properties

Recent studies have indicated that tetrahydroquinoline derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 4-(4-Methylphenyl)-1-[(4-methylphenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

Tetrahydroquinoline derivatives have also been investigated for their anticancer properties. In vitro studies demonstrate that the compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspase pathways and modulation of apoptotic proteins.

Cell Line IC50 (µM)
HeLa15
MCF-720

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption: The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Enzyme Inhibition: It may inhibit enzymes critical for microbial growth and cancer cell proliferation.
  • Apoptosis Induction: The compound can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

Case Study 1: Antimicrobial Efficacy

A study conducted by Farook Adam et al. explored the antimicrobial efficacy of tetrahydroquinoline derivatives. They reported that compounds similar to the target molecule exhibited promising results against multi-drug resistant bacterial strains, suggesting a potential therapeutic role in treating infections that are difficult to manage with conventional antibiotics .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers tested the compound against various cancer cell lines and found that it significantly reduced cell viability in a dose-dependent manner. The study concluded that further development could lead to new anticancer agents derived from this class of compounds .

Comparison with Similar Compounds

Structural Analogues in the Tetrahydroquinoline Family

Several structurally related compounds (Table 1) highlight variations in substituents and counterions:

Compound Name Substituents (Positions) Counterion Key Properties Reference ID
4-[(4-Fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one 4-(4-Fluorophenyl), 1-(furan-2-ylmethyl) None (neutral) Lower solubility in polar solvents
4-[(2-Methylphenyl)methylsulfanyl]-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one 4-(2-Methylphenyl), 1-(thiophen-2-ylmethyl) None (neutral) Higher thermal stability
Target Compound 1,4-(4-Methylphenyl), 2-phenyl CF₃SO₃⁻ High solubility in acetonitrile, DMSO

Key Observations :

  • Substituent Effects : The para-methylphenyl groups in the target compound provide electron-donating effects, enhancing cation stability compared to electron-withdrawing substituents (e.g., fluorine in ). Steric hindrance from ortho-substituents (e.g., 2-methylphenyl in ) reduces reactivity .
  • Counterion Impact : The triflate anion confers superior solubility in polar aprotic solvents compared to neutral analogues or salts with bulkier anions (e.g., tosylate) .

Counterion Comparison

Triflate salts exhibit distinct advantages over other sulfonate-based salts (Table 2):

Counterion Example Compound Solubility in CH₃CN Thermal Stability Reactivity in SN1 Reactions
CF₃SO₃⁻ (Triflate) Target Compound High Moderate Fast heterolysis
CH₃SO₃⁻ (Mesylate) Benzyltrimethylammonium mesylate Moderate High Moderate
Tosylate 4-Methylphenylmethyl tosylate Low High Slow

Mechanistic Insights :

  • Triflate’s weak coordination accelerates heterolysis rates, as seen in picosecond kinetic studies of related chlorides .
  • Mesylates and tosylates, being poorer leaving groups, exhibit slower reaction kinetics .

Research Findings and Implications

  • Solubility Trends: The target compound’s solubility in acetonitrile (~50 mg/mL) exceeds that of neutral tetrahydroquinazolinones (<10 mg/mL) due to ionic character .
  • Reactivity : The triflate counterion facilitates rapid heterolysis, making the compound suitable for SN1 reactions or as a cationic initiator .
  • Thermal Stability : Decomposition onset at ~200°C, comparable to mesylate salts but lower than tosylates (>250°C) .

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